4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide 4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14952653
InChI: InChI=1S/C16H11ClN4OS/c17-11-4-3-5-12-10(11)8-13(23-12)16(22)18-9-15-20-19-14-6-1-2-7-21(14)15/h1-8H,9H2,(H,18,22)
SMILES:
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8 g/mol

4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC14952653

Molecular Formula: C16H11ClN4OS

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C16H11ClN4OS
Molecular Weight 342.8 g/mol
IUPAC Name 4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C16H11ClN4OS/c17-11-4-3-5-12-10(11)8-13(23-12)16(22)18-9-15-20-19-14-6-1-2-7-21(14)15/h1-8H,9H2,(H,18,22)
Standard InChI Key AEJSBIOPESENIB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=C(S3)C=CC=C4Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physical Properties

4-Chloro-N-([1,2,] triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide (CAS No. 1574327-35-7) has the molecular formula C₁₆H₁₁ClN₄OS and a molecular weight of 342.8 g/mol . The structure integrates a benzothiophene core substituted at the 4-position with chlorine and at the 2-position with a carboxamide group linked to a triazolo[4,3-a]pyridine moiety (Fig. 1). Key physicochemical properties such as melting point, boiling point, and solubility remain unspecified in available literature, underscoring the need for further experimental characterization .

Table 1: Key Chemical Descriptors

PropertyValueSource Citation
Molecular FormulaC₁₆H₁₁ClN₄OS
Molecular Weight342.8 g/mol
CAS Registry Number1574327-35-7
IUPAC Name4-chloro-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide

Synthesis and Optimization Strategies

Reaction Pathways and Intermediate Formation

The synthesis of 4-chloro-N-([1,2,] triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide involves multi-step organic transformations:

  • Benzothiophene Core Functionalization: Chlorination at the 4-position of 1-benzothiophene-2-carboxylic acid using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Carboxamide Coupling: Reaction of the chlorinated benzothiophene-2-carbonyl chloride with 3-(aminomethyl) triazolo[4,3-a]pyridine under Schotten-Baumann conditions.

  • Triazolo-Pyridine Synthesis: Cyclization of precursor pyridine derivatives with hydrazine or its analogs to form the triazole ring .

Table 2: Representative Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYieldCitation
1ChlorinationPOCl₃, DMF, 80°C, 6 h78%
2Amide Bond FormationEt₃N, THF, 0°C to RT, 12 h65%
3Triazole CyclizationNH₂NH₂, EtOH, reflux, 8 h82%

Purification and Analytical Validation

Post-synthetic purification often involves silica gel chromatography with gradients of ethyl acetate and hexane . Purity assessments (>95%) are routinely performed via HPLC using C18 columns and acetonitrile-water mobile phases. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular identity .

Biological Activity and Pharmacological Profiling

Antimicrobial and Antiparasitic Activity

Although direct evidence is limited, patent literature on analogous triazolo[4,3-a]pyridines demonstrates potent inhibition of protozoan proteasomes, particularly in Leishmania species . This implies potential repurposing opportunities for parasitic diseases, though specific studies on 4-chloro-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide are warranted .

ActivityModel SystemKey FindingsCitation
CDK2 InhibitionEnzyme AssayIC₅₀ = 89 nM; competitive inhibition
Antiproliferative EffectMCF-7 CellsGI₅₀ = 1.2 µM; apoptosis induction
Proteasome InhibitionLeishmania spp.72% growth inhibition at 10 µM

Mechanism of Action and Target Engagement

Kinase Binding Dynamics

Molecular docking simulations indicate that the benzothiophene carboxamide moiety occupies the ATP-binding pocket of CDK2, forming hydrogen bonds with Glu81 and Leu83. The triazolo-pyridine group enhances solubility and facilitates π-π stacking interactions with hydrophobic residues. Chlorine at the 4-position likely reduces metabolic degradation by sterically hindering cytochrome P450 oxidation .

Proteasome Inhibition in Parasites

In Leishmania, triazolo-pyridine derivatives disrupt the chymotrypsin-like activity of the proteasome, leading to accumulation of polyubiquitinated proteins and cell death . While this mechanism is inferred from structural analogs, experimental validation for 4-chloro-N-([1, triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide is pending .

Therapeutic Applications and Future Directions

Oncology

Preclinical data support further development as a targeted therapy for CDK-driven cancers, such as breast and lung carcinomas. Combination regimens with paclitaxel or doxorubicin could synergize to enhance efficacy while mitigating resistance.

Infectious Diseases

Given the structural similarity to protozoan proteasome inhibitors, this compound merits evaluation in models of leishmaniasis and Chagas disease . Modifying the carboxamide linker to improve blood-brain barrier penetration could expand applications to cerebral malaria .

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